molecular formula C19H17ClFN7O2S B10827634 N-[3-[[[2-(5-chloro-4-fluoro-1H-benzimidazol-2-yl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]-N-methylmethanesulfonamide

N-[3-[[[2-(5-chloro-4-fluoro-1H-benzimidazol-2-yl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]-N-methylmethanesulfonamide

Cat. No.: B10827634
M. Wt: 461.9 g/mol
InChI Key: WBFJDKLBAAHKIL-UHFFFAOYSA-N
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Description

MSC1186 is a potent and selective inhibitor of serine-arginine protein kinases, specifically targeting SRPK1, SRPK2, and SRPK3. These kinases play a crucial role in regulating pre-mRNA splicing by phosphorylating serine/arginine-rich splicing factors. The compound MSC1186 has shown significant potential in scientific research, particularly in the study of cancer and other diseases associated with aberrant splicing events .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of MSC1186 involves a multi-step process that includes the formation of a benzimidazole-pyrimidine core. The key steps include:

    Formation of the Benzimidazole Core: This involves the reaction of 5-chloro-4-fluoro-1H-benzimidazole with appropriate reagents to form the core structure.

    Pyrimidine Coupling: The benzimidazole core is then coupled with a pyrimidine derivative under specific conditions to form the desired compound.

    Final Modifications:

Industrial Production Methods

Industrial production of MSC1186 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically produced in solid form and stored at low temperatures to maintain stability .

Chemical Reactions Analysis

Types of Reactions

MSC1186 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various derivatives of MSC1186 with modified functional groups, which can be used for further research and development .

Scientific Research Applications

MSC1186 has a wide range of scientific research applications, including:

    Chemistry: Used as a chemical probe to study the function of serine-arginine protein kinases.

    Biology: Helps in understanding the role of SRPKs in pre-mRNA splicing and their impact on cellular processes.

    Medicine: Investigated for its potential in cancer research, particularly in targeting aberrant splicing events associated with tumorigenesis.

    Industry: Utilized in the development of new therapeutic agents and as a tool in drug discovery

Mechanism of Action

MSC1186 exerts its effects by selectively inhibiting serine-arginine protein kinases. It binds to the catalytic sites of SRPK1, SRPK2, and SRPK3, preventing the phosphorylation of serine/arginine-rich splicing factors. This inhibition disrupts the splicing process, leading to changes in gene expression and cellular function. The compound’s high selectivity is attributed to its unique interactions with the hinge region of the SRPK family .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of MSC1186

MSC1186 stands out due to its exceptional selectivity and potency for all three SRPK isoforms. Unlike other inhibitors, MSC1186 does not show activity towards the CDC2-like kinases, making it a highly specific tool for studying SRPK-related pathways .

Properties

Molecular Formula

C19H17ClFN7O2S

Molecular Weight

461.9 g/mol

IUPAC Name

N-[3-[[[2-(5-chloro-4-fluoro-1H-benzimidazol-2-yl)pyrimidin-4-yl]amino]methyl]pyridin-2-yl]-N-methylmethanesulfonamide

InChI

InChI=1S/C19H17ClFN7O2S/c1-28(31(2,29)30)19-11(4-3-8-23-19)10-24-14-7-9-22-17(26-14)18-25-13-6-5-12(20)15(21)16(13)27-18/h3-9H,10H2,1-2H3,(H,25,27)(H,22,24,26)

InChI Key

WBFJDKLBAAHKIL-UHFFFAOYSA-N

Canonical SMILES

CN(C1=C(C=CC=N1)CNC2=NC(=NC=C2)C3=NC4=C(N3)C=CC(=C4F)Cl)S(=O)(=O)C

Origin of Product

United States

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